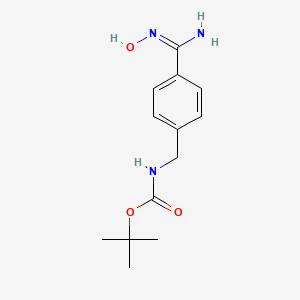

Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate

Description

Tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate (CAS: 220648-78-2) is a carbamate derivative characterized by a benzylcarbamate backbone substituted with a tert-butyl group and an N-hydroxycarbamimidoyl moiety at the para position. This compound has garnered attention in medicinal chemistry due to its structural versatility, particularly in the development of enzyme inhibitors and covalent modifiers. Its molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.38 g/mol and a purity of 95% in commercial supplies . The N-hydroxycarbamimidoyl group (-C(=NH)N-OH) confers unique reactivity, enabling participation in hydrogen bonding and metal coordination, which is critical for interactions with biological targets such as histone deacetylases (HDACs) or PORCN enzymes in WNT signaling pathways .

Properties

Molecular Formula |

C13H19N3O3 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

tert-butyl N-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) |

InChI Key |

QDVBCHJDHLYNCR-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N\O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate typically involves the reaction of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of sodium carbonate. This reaction is carried out at reflux temperature in methanol for approximately 5 hours . The resulting product is then purified and characterized using various analytical techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Deprotection Reactions

-

Boc group removal :

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in acidic media.

-

Products : Generates oxidized derivatives (e.g., carboxylic acids or ketones).

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Products : Reduces carbonyl groups to alcohols or amines.

Substitution Reactions

-

Reagents : Alkyl halides with a base (e.g., NaOH).

-

Products : Substituted amines or derivatives (e.g., alkylated hydroxycarbamimidoyl compounds).

Major Reaction Products

| Reaction Type | Reagents | Key Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Carboxylic acids/ketones |

| Reduction | LiAlH₄ | Amines/alcohols |

| Substitution | Alkyl halides, base | Alkylated derivatives |

Stability and Functional Group Interactions

The compound’s stability is influenced by:

Scientific Research Applications

Medicinal Chemistry

1.1 Urokinase Inhibition

One of the prominent applications of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate is as an intermediate in the synthesis of urokinase inhibitors. Urokinase is an enzyme involved in the breakdown of blood clots, and its inhibitors are significant in treating conditions such as thrombosis. The compound's structure allows it to interact effectively with the active site of urokinase, thereby inhibiting its activity .

1.2 Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis, making them potential candidates for developing new antibiotics . The effectiveness of these compounds against various strains of bacteria highlights their importance in addressing antibiotic resistance.

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on proteases like ClpP. These studies involve measuring the binding affinity and inhibition kinetics, which are crucial for understanding the compound's mechanism of action and potential therapeutic uses .

2.2 Molecular Docking Studies

Molecular docking studies have been performed to predict the interaction between this compound and various biological targets. These computational analyses help identify potential binding sites and assess the compound's efficacy as a drug candidate .

Cosmetic Applications

3.1 Skin Care Formulations

The compound has also found applications in cosmetic formulations, particularly those aimed at improving skin hydration and elasticity. Its ability to form stable emulsions makes it a valuable ingredient in creams and lotions designed for topical application . The safety and effectiveness of such formulations are rigorously tested to comply with regulatory standards.

Synthesis and Yield Data

The synthesis of this compound typically involves the reaction of hydroxylamine hydrochloride with appropriate precursors under controlled conditions. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Reactants | Hydroxylamine hydrochloride, triethylamine |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 75°C |

| Reaction Time | 15 hours |

| Yield | 99% |

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Case Study 1: Urokinase Inhibition

- Case Study 2: Antimicrobial Testing

Mechanism of Action

The mechanism of action of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate involves its interaction with specific molecular targets and pathways. The N-hydroxycarbamimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate are best contextualized by comparing it to analogs with variations in substituents, functional groups, or backbone modifications. Below is a detailed analysis supported by experimental data and research findings.

Structural Analogues and Their Key Properties

Physicochemical Properties

- Solubility: The oxalate salt of tert-butyl 4-(aminomethyl)benzylcarbamate (C₁₅H₂₂N₂O₆, MW 326.34) exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base of the hydroxycarbamimidoyl derivative (<1 mg/mL) .

- Stability : Bromomethyl derivatives () are light-sensitive and require inert storage conditions, while hydroxycarbamimidoyl analogs are stable at room temperature but prone to hydrolysis under acidic conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing tert-butyl 4-(N-hydroxycarbamimidoyl)-benzylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves multi-step protocols, such as coupling tert-butyl carbamate derivatives with functionalized benzyl groups. A critical challenge is controlling the reactivity of the N-hydroxycarbamimidoyl group, which may require protection/deprotection strategies. For example, tert-butyl 4-(aminomethyl)benzylcarbamate intermediates can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimizing reaction temperatures (e.g., 0–25°C) and solvents (e.g., DMF or dichloromethane) improves yields. Monitoring via TLC and NMR ensures intermediate stability .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular weight and structural assignments. For example, H NMR in CDCl typically reveals resonances for tert-butyl groups (~1.46 ppm) and aromatic protons (~7.24 ppm). Purity is validated via HPLC-MS with UV detection (e.g., C18 columns, acetonitrile/water gradients). Impurities from incomplete deprotection or side reactions (e.g., oxidation) must be quantified using calibrated standards .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation. In the lab, handle in a fume hood with nitrile gloves and protective eyewear. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., HDAC inhibition vs. cytotoxicity) may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. cell viability assays) to validate specificity. Structure-activity relationship (SAR) studies, such as modifying the benzyl substituents or hydroxycarbamimidoyl group, can isolate pharmacophores responsible for activity. Computational docking (e.g., AutoDock Vina) helps predict binding modes to HDAC isoforms .

Q. How does this compound serve as a precursor in HDAC inhibitor development?

- Methodological Answer : The N-hydroxycarbamimidoyl group acts as a zinc-binding motif critical for HDAC inhibition. After Boc deprotection (e.g., with TFA), the free amine can be conjugated to hydrophobic cap groups (e.g., benzyl or pyridinyl moieties) to enhance isoform selectivity. In vivo studies require pharmacokinetic optimization, such as PEGylation or prodrug strategies, to improve bioavailability .

Q. What role does this compound play in bioorthogonal chemistry applications?

- Methodological Answer : The carbamate group enables site-specific conjugation via tetrazine ligation or trans-cyclooctene (TCO) click chemistry. For example, tert-butyl 4-(tetrazine)benzylcarbamate derivatives react with TCO-modified biomolecules in live cells, enabling real-time tracking of drug delivery. Reaction kinetics (e.g., second-order rate constants) must be quantified via stopped-flow spectroscopy .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include exothermic reactions and solvent volume constraints. Use flow chemistry to improve heat dissipation and mixing efficiency. Catalytic methods (e.g., Pd/C for hydrogenolysis) reduce reagent costs. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation dynamically .

Q. What computational approaches model the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to enzymes like HDACs. Quantum mechanics/molecular mechanics (QM/MM) calculations elucidate electronic interactions at the zinc-binding site. Machine learning models (e.g., Random Forest) predict toxicity profiles from structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.